molecular formula C18H22NO3+ B1235636 (S)-N-methylcoclaurinium(1+)

(S)-N-methylcoclaurinium(1+)

Cat. No. B1235636
M. Wt: 300.4 g/mol
InChI Key: BOKVLBSSPUTWLV-INIZCTEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-methylcoclaurinium(1+) is the conjugate acid of (S)-N-methylcoclaurine;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-N-methylcoclaurine.

Scientific Research Applications

Photochromic Metal Complexes

The research into metal complexes, including (S)-N-methylcoclaurinium(1+), reveals their potential in photochromism. Lv et al. (2012) studied N-methyl-4,4'-bipyridinium (MQ(+)) salts and their metal complexes, discovering various photochromic behaviors influenced by different coordinated halogen atoms (Lv et al., 2012).

Mechanistic Studies in Alkaloid Biosynthesis

Luk et al. (2007) investigated norcoclaurine synthase, a key enzyme in the biosynthesis of benzylisoquinoline alkaloids, including (S)-N-methylcoclaurinium(1+). This enzyme catalyzes a crucial step in the synthesis of morphine and codeine (Luk et al., 2007).

Ionic Liquid Catalysis

Research on ionic liquids, such as pyridinium-based compounds, can offer insights into their catalytic properties and potential applications. For example, Peng and Deng (2001) explored the cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids, highlighting the recyclability of these catalysts (Peng & Deng, 2001).

Photoredox Catalysis in Pharmaceutical Settings

Douglas et al. (2014) demonstrated the application of photoredox catalysis in pharmaceutical synthesis, including the coupling of N-methylmorpholine with unfunctionalized pyridazine. This highlights the relevance of (S)-N-methylcoclaurinium(1+) related compounds in medicinal chemistry (Douglas et al., 2014).

properties

Product Name

(S)-N-methylcoclaurinium(1+)

Molecular Formula

C18H22NO3+

Molecular Weight

300.4 g/mol

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/p+1/t16-/m0/s1

InChI Key

BOKVLBSSPUTWLV-INIZCTEOSA-O

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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